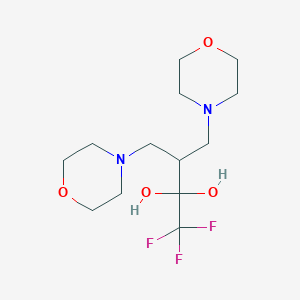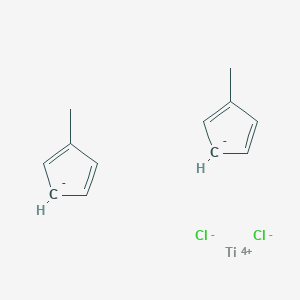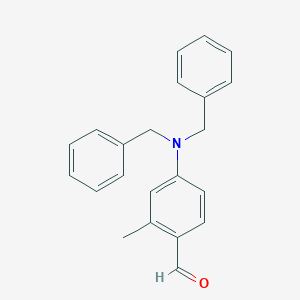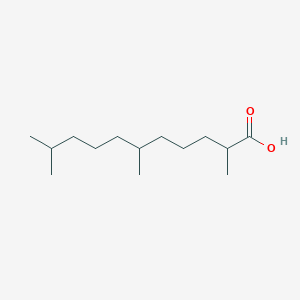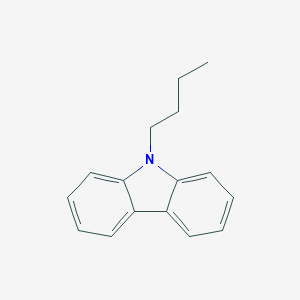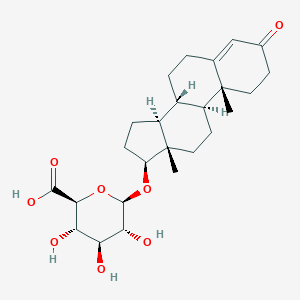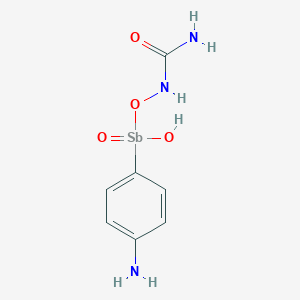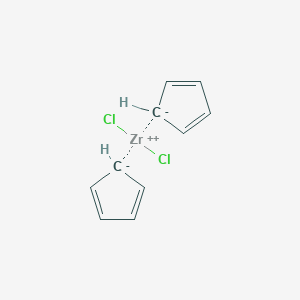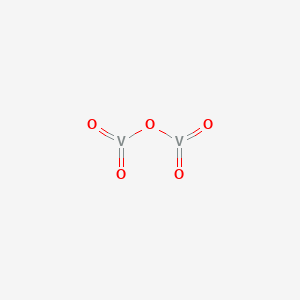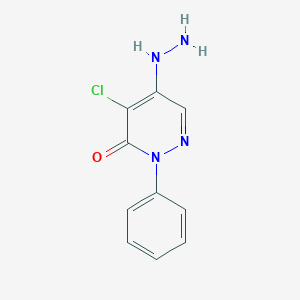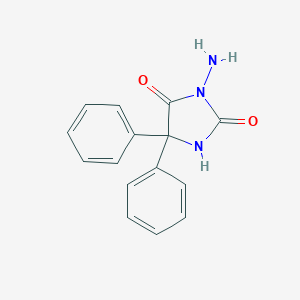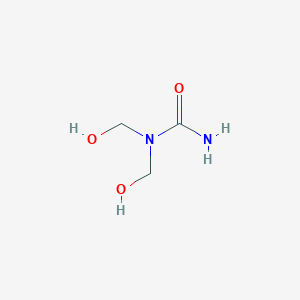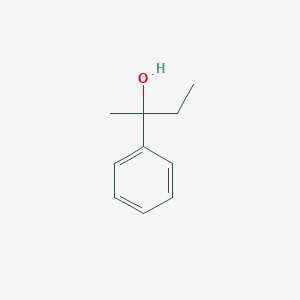
2-Phenylbutan-2-ol
Descripción general
Descripción
2-Phenylbutan-2-ol is a chemical compound that has been explored in various research studies for its potential applications and properties. It is often examined within the context of its derivatives and reactions.
Synthesis Analysis
The synthesis of compounds related to 2-Phenylbutan-2-ol involves complex chemical processes. For instance, (Franz et al., 1984) discussed the synthesis of related compounds, highlighting the complexity of these processes.
Molecular Structure Analysis
The molecular structure of 2-Phenylbutan-2-ol and its derivatives has been extensively studied. For example, (Raajaraman et al., 2019) analyzed the structure of 2-Phenylbutanoic acid and its derivatives using density functional theory (DFT) calculations, providing insights into the molecular geometry and vibrational frequencies.
Chemical Reactions and Properties
Various studies have explored the chemical reactions and properties of 2-Phenylbutan-2-ol-related compounds. For instance, (Bellina et al., 1994) discussed the synthesis of 2-tributylstannyl-1-alkenes from related compounds, highlighting the chemical transformations involved.
Physical Properties Analysis
Research into the physical properties of 2-Phenylbutan-2-ol and related compounds provides valuable information about their behavior under different conditions. (Scognamiglio et al., 2012) reviewed the physical properties of 3-methyl-1-phenylbutan-2-ol, a compound similar to 2-Phenylbutan-2-ol, demonstrating the importance of understanding these properties for practical applications.
Chemical Properties Analysis
The chemical properties of 2-Phenylbutan-2-ol and its derivatives are central to their potential applications and reactivity. (Wu et al., 2019) developed procedures for the synthesis of various compounds from allylbenzenes, showing the versatility of these chemical properties.
Aplicaciones Científicas De Investigación
Application: Synthesis of 2-Phenylbutane
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Phenyl-2-butanol is used in the synthesis of 2-phenylbutane . This compound is an important intermediate in various organic reactions.
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 2-Phenyl-2-butanol with trifluoroacetic acid-dichloromethane . The reaction conditions and parameters would need to be optimized based on the specific requirements of the experiment.
- Results or Outcomes : The outcome of this reaction is the formation of 2-phenylbutane . The yield and purity of the product would depend on the reaction conditions and the quality of the starting materials.
Polymer and Plastic Production
- Scientific Field : Polymer Science
- Summary of the Application : 2-Phenyl-2-butanol is used in the production of polymers and plastics . Polymers and plastics are widely used in various industries, including packaging, automotive, electronics, and more.
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the type of polymer or plastic being produced. Generally, 2-Phenyl-2-butanol could be used as a monomer or a modifier in the polymerization process .
- Results or Outcomes : The outcome of this application is the production of polymers and plastics with specific properties. The properties of the resulting materials would depend on the specific polymerization conditions and the other components used in the process .
Fragrance and Flavor Industry
- Scientific Field : Fragrance and Flavor Chemistry
- Summary of the Application : 2-Phenyl-2-butanol is often used in the fragrance and flavor industry . It has a unique aroma that can enhance the sensory properties of various products.
- Methods of Application or Experimental Procedures : In the fragrance and flavor industry, 2-Phenyl-2-butanol can be added to the product formulation in a controlled manner to achieve the desired sensory effect .
- Results or Outcomes : The outcome of this application is the production of fragrances and flavors with enhanced sensory properties. The specific results would depend on the other components of the formulation and the sensory preferences of the target consumers .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHYBVJPSZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030816 | |
| Record name | 2-Phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutan-2-ol | |
CAS RN |
1565-75-9 | |
| Record name | α-Ethyl-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-ethyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1565-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



